Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a fused ring system consisting of a pyrazole ring and a triazine ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, also known as 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one, has been identified to interact with several targets. One of the primary targets of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition is achieved through the formation of hydrogen bonds with key amino acids in the active site of CDK2 . The inhibition of CDK2 leads to a disruption in cell cycle progression, effectively halting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle leads to the arrest of cell division and the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s ability to inhibit cdk2 suggests that it can penetrate cell membranes to reach its intracellular target
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This makes the compound a potential candidate for the development of new anticancer drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to cross cell membranes and reach its target . Additionally, the presence of other substances in the environment, such as proteins or lipids, can potentially interact with the compound and affect its activity .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The nature of these interactions involves the formation of hydrogen bonds with key residues in the enzyme’s active site .
Cellular Effects
In cellular studies, this compound has demonstrated significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzymes. For example, it has been found to inhibit CDK2, thereby affecting cell cycle progression .
Metabolic Pathways
Given its interaction with CDK2, it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it may be localized to regions of the cell where this enzyme is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the reaction of tetracarbonyl compounds with thiocarbonohydrazide. This method proceeds through a series of cascade condensations, resulting in the formation of substituted pyrazolo[1,5-d][1,2,4]triazines. The reactions are generally carried out under catalyst-free conditions and the products are isolated without the need for column chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted this compound derivatives.
Scientific Research Applications
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazine ring, used in the development of CDK2 inhibitors.
Uniqueness
Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-1-2-7-9(4)3-6-8-5/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQDPICNDWFEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NN=CN2N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56976-88-6 |
Source
|
Record name | 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.